molecular formula C14H20O10 B163422 2,3,4,6-Tetra-O-acetyl-D-mannopyranose CAS No. 140147-37-1

2,3,4,6-Tetra-O-acetyl-D-mannopyranose

Cat. No.: B163422
CAS No.: 140147-37-1
M. Wt: 348.3 g/mol
InChI Key: IEOLRPPTIGNUNP-JABUTEAWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4,6-Tetra-O-acetyl-D-mannopyranose can be synthesized through the acetylation of D-mannopyranose. The reaction typically involves the use of acetic anhydride and a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of the hydroxyl groups .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetra-O-acetyl-D-mannopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

2,3,4,6-Tetra-O-acetyl-D-mannopyranose serves as a crucial building block for synthesizing more complex carbohydrates and glycosides. Its stability and reactivity make it an ideal intermediate in the synthesis of various organic compounds .

Biochemical Studies

The compound is extensively used in studies related to carbohydrate metabolism and enzyme interactions. It helps researchers understand how sugars are metabolized and how enzymes interact with glycosidic bonds .

Medicinal Chemistry

In medicine, this compound is employed in developing glycosylated drugs. It acts as a precursor for synthesizing biologically active molecules that can target specific biological pathways .

Anti-inflammatory Effects

The compound may play a role in inhibiting selectin interactions crucial for leukocyte recruitment during inflammation. This property suggests its potential use in anti-inflammatory therapies .

Several studies have highlighted the applications of this compound:

  • Glycosylation Studies : Research has utilized this compound to explore glycosylation patterns and their implications in various biological systems .
  • Antitumor Activity : Preliminary findings suggest that mannose derivatives may exhibit cytotoxic effects against certain cancer cell lines by disrupting cellular signaling pathways involved in proliferation .

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose involves its hydrolysis or substitution reactions. The acetyl groups are cleaved or replaced, leading to the formation of various products. These reactions are facilitated by specific enzymes or chemical reagents that target the acetyl groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,6-Tetra-O-acetyl-D-mannopyranose is unique due to its specific acetylation pattern, which makes it a valuable intermediate in various synthetic pathways. Its reactivity and stability under different conditions make it suitable for diverse applications in research and industry .

Biological Activity

2,3,4,6-Tetra-O-acetyl-D-mannopyranose is a synthetic carbohydrate derivative derived from D-mannose. It is characterized by the presence of acetyl groups at positions 2, 3, 4, and 6 of the D-mannopyranose structure. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C₁₄H₂₀O₁₀
  • Molecular Weight : 348.30 g/mol

The acetylation pattern significantly influences its biological interactions, particularly with enzymes and receptors. This compound serves as an intermediate in the synthesis of various biologically active molecules and complex carbohydrates.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of D-mannose can inhibit bacterial adhesion to uroepithelial cells, which is crucial for preventing urinary tract infections (UTIs). The acetylated form may enhance this activity due to improved solubility and stability in biological systems .
  • Immunomodulatory Effects : Compounds similar to this compound have been observed to modulate immune responses. They may influence the activity of macrophages and other immune cells, potentially leading to enhanced immune defense mechanisms .
  • Glycosylation Reactions : As an intermediate in glycosylation reactions, this compound can facilitate the synthesis of glycosides and glycoproteins, which are essential for various biological functions including cell signaling and recognition processes .

Case Studies

  • Antibacterial Activity Against E. coli :
    A study demonstrated that this compound derivatives significantly reduced the adhesion of E. coli to bladder cells in vitro. This suggests a potential application in preventing UTIs through dietary supplementation or pharmaceutical formulations .
  • Immune Modulation :
    Research involving animal models showed that administration of D-mannose derivatives enhanced macrophage activity and increased cytokine production. This indicates a role in boosting innate immunity .

Comparative Analysis

The following table summarizes the biological activities of related compounds:

Compound NameAntimicrobial ActivityImmunomodulatory EffectsGlycosylation Potential
This compoundHighModerateHigh
1,2,3,4-Tetra-O-acetyl-D-glucopyranoseModerateLowHigh
1,2,4,6-Tetra-O-acetyl-D-galactopyranoseLowModerateModerate

The biological activity of this compound can be attributed to:

  • Structural Modifications : The introduction of acetyl groups alters the hydrophilicity and steric properties of the molecule. This modification enhances its interaction with biological targets such as enzymes and receptors involved in glycosylation processes .
  • Receptor Binding : Acetylated sugars can mimic natural ligands for lectins and other carbohydrate-binding proteins. This mimicry can lead to altered signaling pathways within cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,3,4,6-Tetra-O-acetyl-D-mannopyranose, and how do they differ in yield and scalability?

Answer: Two primary methods are documented:

  • One-pot synthesis : Starting from D-mannose, acetylation with acetic anhydride and HClO₄, followed by regioselective deprotection using PBr₃ and sodium acetate, yields 16% of the target compound .
  • Stepwise deacetylation : D-Mannose pentaacetate is treated with morpholine in CH₂Cl₂ under N₂ to selectively remove the anomeric acetyl group, achieving high purity without column chromatography .
    Key considerations : The one-pot method is faster but lower-yielding, while stepwise deacetylation offers better control for scale-up.

Q. How does the acetyl-protecting group strategy in this compound facilitate glycosylation reactions?

Answer: Acetyl groups protect hydroxyl moieties at positions 2,3,4,6, leaving the anomeric carbon (C1) reactive for glycosidic bond formation. This enables:

  • Chemoselective activation : Trichloroacetimidate donors (e.g., synthesized via reaction with Cl₃CCN/DBU) allow mild, stereocontrolled glycosylation under Lewis acid catalysis .
  • Stability : Acetylated intermediates resist premature hydrolysis during coupling steps, critical for oligosaccharide assembly .

Advanced Research Questions

Q. How can researchers address low yields or anomeric mixture formation during glycosylation with this compound donors?

Answer: Common issues and solutions:

  • Low yields : Optimize donor activation (e.g., use BF₃·Et₂O or TMSOTf) and temperature (–30°C to 0°C) to suppress side reactions .
  • Anomeric mixtures : Control stereochemistry via neighboring-group participation. For β-mannosides, use 2-O-acyl groups to direct axial attack; for α-anomers, employ bulky leaving groups (e.g., trichloroacetimidates) .
    Case study : Coupling with trichloroacetimidate donors at –30°C achieved 88% yield of a trisaccharide with exclusive α-linkage .

Q. What strategies are effective for coupling this compound to amino-functionalized biomolecules (e.g., lectins or peptides)?

Answer:

  • Carboxymethyl derivatization : Remove the C1 acetyl group with hydrazine, alkylate with tert-butyl bromoacetate, and hydrolyze to generate a carboxylate for amide bond formation .
  • Phosphorylation : React with diphenyl chlorophosphate to create glycosyl phosphate donors, enabling conjugation to lipid anchors or carrier proteins .

Q. How can mass spectrometry and NMR resolve structural ambiguities in synthetic glycoconjugates derived from this compound?

Answer:

  • ESI-MS : Detects molecular ions (e.g., [M+Na]⁺) with <2 ppm accuracy, confirming oligosaccharide chain length and branching .
  • NMR : ¹H and ¹³C signals distinguish anomeric configurations (e.g., α vs. β) and regiochemistry. For example, J₁,₂ coupling constants >3 Hz indicate α-mannosides .

Q. Data Contradiction Analysis

Q. Why do reported yields for this compound synthesis vary significantly across studies?

Answer: Discrepancies arise from:

  • Reaction conditions : The one-pot method (16% yield ) vs. stepwise deacetylation (quantitative yield after acidic workup ).
  • Purification protocols : Chromatography-free isolation in stepwise methods improves scalability but may introduce impurities affecting downstream reactivity.

Q. How do divergent anomeric ratios in glycosylation reactions impact structural validation?

Answer:

  • Example : A study using diphenyl chlorophosphate reported α:β = 1:4 , while trichloroacetimidate donors yielded pure α-anomers .
  • Mitigation : Use chiral auxiliaries (e.g., benzylidene acetals) or kinetic control (low temperatures) to enforce stereochemical fidelity .

Q. Methodological Advances

Q. What innovations improve the synthesis of complex glycoclusters using this compound?

Answer:

  • Thioureido linkers : React 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl isothiocyanate with aminoethyl glucosides to build multivalent glycodendrimers .
  • Solid-phase synthesis : Immobilize glycosyl donors on resins for iterative coupling, enabling automated oligosaccharide assembly .

Properties

IUPAC Name

[(2R,3R,4S,5S)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12+,13+,14?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOLRPPTIGNUNP-JABUTEAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471943
Record name 2,3,4,6-TETRA-O-ACETYL-D-MANNOPYRANOSE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140147-37-1, 58645-20-8
Record name D-Mannopyranose, 2,3,4,6-tetraacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140147-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,6-TETRA-O-ACETYL-D-MANNOPYRANOSE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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